molecular formula C8H8F3IN2O2 B2615937 Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate CAS No. 2226182-96-1

Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No. B2615937
CAS RN: 2226182-96-1
M. Wt: 348.064
InChI Key: QTZFGVWMBXYZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate, commonly known as EFPI, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the pyrazole family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EFPI is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been found to have potent anti-inflammatory and anti-cancer properties, which may be related to its ability to modulate these pathways.
Biochemical and Physiological Effects:
EFPI has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and cancer progression, as well as the modulation of certain signaling pathways. It has also been found to have antioxidant properties and may play a role in the regulation of cellular metabolism.

Advantages and Limitations for Lab Experiments

EFPI has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and signaling pathways. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on EFPI, including further studies on its mechanism of action and potential therapeutic applications, as well as the development of new synthetic methods and analogs for use in scientific research. Additionally, EFPI may have potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

EFPI can be synthesized through a multi-step process, starting with the reaction of 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole with ethyl chloroformate in the presence of triethylamine. This is followed by the addition of sodium hydroxide and subsequent acidification to yield the final product.

Scientific Research Applications

EFPI has been primarily used in scientific research as a tool for studying the role of pyrazole-containing compounds in various biochemical and physiological processes. It has been found to have a wide range of applications, including as a potential drug candidate for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)5-3-6(12)13-14(5)4-8(9,10)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZFGVWMBXYZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.